molecular formula C13H11N3OS B5675218 5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B5675218
M. Wt: 257.31 g/mol
InChI Key: JEWOSLNSDJTIOV-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, also known as EBT, is a heterocyclic compound with potential applications in scientific research. This compound has a unique structure that makes it an interesting target for synthesis and study.

Mechanism of Action

The mechanism of action of 5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is not yet fully understood. However, it is believed to act by inhibiting certain enzymes involved in the production of inflammatory mediators and tumor growth. 5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been shown to activate certain cellular signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells and reduce inflammation. 5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes. In addition, 5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been found to protect against oxidative stress and neurodegeneration.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one in lab experiments is its unique structure, which makes it a valuable tool for studying the mechanisms of action of certain enzymes and signaling pathways. 5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is also relatively easy to synthesize in the lab. However, one limitation of using 5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. One area of interest is the development of new synthetic methods for producing 5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one and related compounds. Another area of interest is the study of 5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one's potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one and its potential toxicity.

Synthesis Methods

5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be synthesized by a multistep process starting with the reaction of 2-mercapto-1,3-thiazole with ethyl 4-bromobenzoate. The resulting intermediate can then be reacted with 4-ethylbenzaldehyde to form 5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one. This method has been successfully used to produce 5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one in good yields and purity.

Scientific Research Applications

5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. 5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has also been studied for its potential use in the treatment of diabetes and Alzheimer's disease.

properties

IUPAC Name

(5Z)-5-[(4-ethylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3OS/c1-2-9-3-5-10(6-4-9)7-11-12(17)16-13(18-11)14-8-15-16/h3-8H,2H2,1H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWOSLNSDJTIOV-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC=N3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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